N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 4th position and a fluorobenzamide group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide typically involves the reaction of 4-chloro-1,3-benzothiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine or fluorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide can be compared with other similar compounds, such as:
N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide: Similar structure but with a cyano group instead of a fluorine atom.
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide: Contains a pyrrolidine-1-sulfonyl group instead of a fluorine atom.
N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide: Similar structure but with the fluorine atom at the 3rd position instead of the 4th position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-10-5-6-11(13-12(10)17-7-20-13)18-14(19)8-1-3-9(16)4-2-8/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBWEZQJMRIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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